9-(2-chlorophenyl)-3-methyl-N-thiophen-2-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide
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Overview
Description
9-(2-chlorophenyl)-3-methyl-N-thiophen-2-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[87002,6011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide is a complex organic compound with a unique structure It contains multiple functional groups, including a chlorophenyl group, a thiophenylsulfonyl group, and a pentazatetracycloheptadeca core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-chlorophenyl)-3-methyl-N-thiophen-2-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide involves multiple steps. The initial step typically includes the formation of the pentazatetracycloheptadeca core through a series of cyclization reactions. Subsequent steps involve the introduction of the chlorophenyl and thiophenylsulfonyl groups through substitution reactions. The final step is the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry could be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenylsulfonyl group.
Reduction: Reduction reactions can occur at the chlorophenyl group, potentially leading to the formation of a phenyl group.
Substitution: Substitution reactions can occur at various positions on the pentazatetracycloheptadeca core and the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenylsulfonyl group could lead to the formation of a sulfone, while reduction of the chlorophenyl group could yield a phenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound could be used to study the interactions between different functional groups and biological molecules. This could provide insights into the development of new drugs and therapies.
Medicine
In medicine, the compound’s potential therapeutic properties could be explored. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its complex structure could provide enhanced stability, reactivity, or other desirable characteristics.
Mechanism of Action
The mechanism of action of 9-(2-chlorophenyl)-3-methyl-N-thiophen-2-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to the modulation of various biological pathways.
Comparison with Similar Compounds
Similar Compounds
9-(2-chlorophenyl)-14-hexadecylsulfonyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracycloheptadeca: This compound has a similar core structure but differs in the substituents attached to it.
1-(4-chlorophenyl)-2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘5’,6’]pyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4-yl: This compound has a different core structure but shares the chlorophenyl group.
Uniqueness
The uniqueness of 9-(2-chlorophenyl)-3-methyl-N-thiophen-2-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide lies in its combination of functional groups and its complex core structure. This allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research and industrial applications.
Properties
CAS No. |
132418-61-2 |
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Molecular Formula |
C23H19ClN6O3S3 |
Molecular Weight |
559.1 g/mol |
IUPAC Name |
9-(2-chlorophenyl)-3-methyl-N-thiophen-2-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide |
InChI |
InChI=1S/C23H19ClN6O3S3/c1-13-26-27-18-11-25-21(14-5-2-3-6-16(14)24)20-15-8-9-29(12-17(15)35-22(20)30(13)18)23(31)28-36(32,33)19-7-4-10-34-19/h2-7,10H,8-9,11-12H2,1H3,(H,28,31) |
InChI Key |
IREWYURHMYGOFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=O)NS(=O)(=O)C5=CC=CS5)C(=NC2)C6=CC=CC=C6Cl |
Origin of Product |
United States |
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